

SGC-CBP30: A Technical Guide to a Selective CBP/p300 Bromodomain Inhibitor

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Compound of Interest

Compound Name: *Sgc-cbp30*

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Abstract

This technical guide provides a comprehensive overview of the discovery, development, and characterization of **SGC-CBP30**, a potent and selective chemical probe for the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and p300. **SGC-CBP30** serves as a critical tool for elucidating the biological roles of these epigenetic readers in health and disease. This document details the inhibitor's mechanism of action, biochemical and cellular activity, and provides established protocols for its use in key biological assays. It is intended for researchers, scientists, and drug development professionals working in the fields of epigenetics, oncology, and immunology.

Introduction

The homologous proteins CREB-binding protein (CBP), also known as CREBBP, and p300 (EP300) are crucial transcriptional coactivators.[1][2] They play a central role in regulating gene expression by integrating various signaling pathways.[3][4] A key feature of CBP and p300 is their histone acetyltransferase (HAT) activity, which involves the acetylation of histone tails and other proteins, generally leading to a more open chromatin structure and transcriptional activation.[1][5]

In addition to their catalytic HAT domain, both proteins contain a bromodomain, a specialized protein module that recognizes and binds to ϵ -N-acetylated lysine residues on histones and other proteins.[3][6] This interaction is critical for tethering the CBP/p300 complex to specific chromatin loci, thereby facilitating the acetylation of nearby nucleosomes and regulating gene

expression.[6] Given their importance in cellular processes like proliferation, differentiation, and DNA damage response, the dysfunction of CBP/p300 has been implicated in various diseases, including cancer and inflammatory disorders.[2][5]

The development of small molecule inhibitors targeting the CBP/p300 bromodomains offers a powerful approach to dissect their functions and explore their therapeutic potential.[3] **SGC-CBP30** is a pioneering, potent, and highly selective chemical probe developed to inhibit the bromodomains of CBP and p300, distinguishing them from other bromodomain families, particularly the well-studied BET (Bromodomain and Extra-Terminal domain) family.[7][8] This guide summarizes the discovery, optimization, and detailed characterization of **SGC-CBP30**.

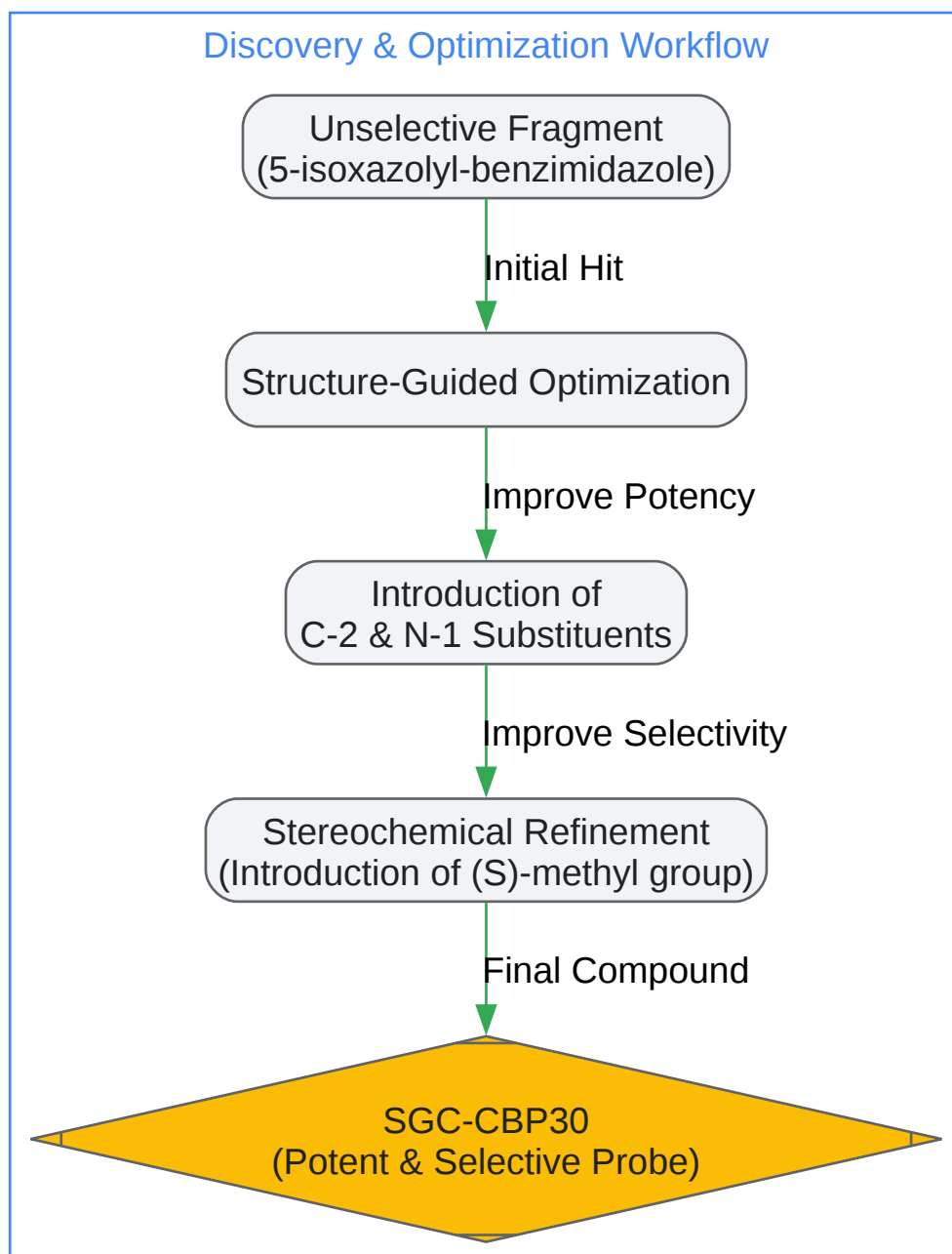
Discovery and Development

The development of **SGC-CBP30** originated from a 5-isoxazolyl-benzimidazole fragment that showed binding to bromodomains but lacked selectivity for CBP/p300 over the BET family protein BRD4.[9] A structure-guided optimization campaign was initiated to enhance both potency and selectivity.

Key optimization steps included:

- **Introduction of N-1 and C-2 substituents:** To exploit structural differences between the CBP and BRD4(1) bromodomains, various substituents were explored. A phenethyl group at the C-2 position and a morpholine-linked ethylene at the N-1 position yielded a compound with sub-micromolar affinity for CBP, but only a threefold selectivity over BRD4(1).[9]
- **Stereochemical Optimization:** To improve selectivity, the N-1 ethylene linker was rigidified by introducing a methyl branch. Synthesis and testing of individual enantiomers revealed that the (S)-configuration was significantly more favorable for CBP binding. This modification was crucial for achieving high selectivity over BET bromodomains.[9]

This systematic optimization process culminated in the identification of **SGC-CBP30**, a compound with low nanomolar affinity for CBP/p300 and a significant selectivity margin over other bromodomains.[9]



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Caption: The discovery workflow of **SGC-CBP30**.

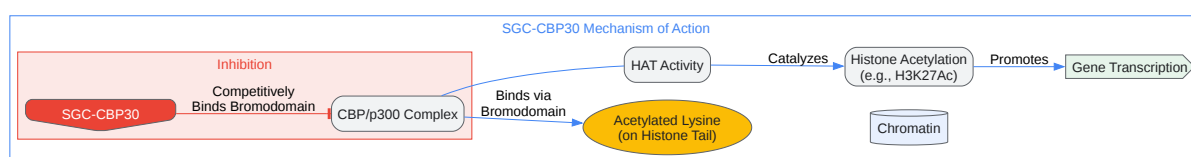
Mechanism of Action

SGC-CBP30 functions as an acetyl-lysine competitive inhibitor. The 3,5-dimethylisoxazole moiety of the molecule effectively mimics the acetylated lysine side chain, forming key hydrogen bonds within the acetyl-lysine binding pocket of the CBP/p300 bromodomain, notably

with residues Asn1168 and Tyr1125.[8] By occupying this binding site, **SGC-CBP30** prevents the bromodomain from engaging with its natural ligands—acetylated lysine residues on histone tails and other proteins.[6]

The downstream consequences of this inhibition include:

- **Disruption of Chromatin Localization:** **SGC-CBP30** displaces CBP/p300 from chromatin, as demonstrated in cellular assays like Fluorescence Recovery After Photobleaching (FRAP). [10]
- **Modulation of Histone Acetylation:** Inhibition of CBP/p300 bromodomain function leads to a moderate decrease in specific histone acetylation marks, such as H3K27Ac, at certain gene loci.[11]
- **Transcriptional Reprogramming:** By altering CBP/p300 localization and activity, **SGC-CBP30** leads to the selective modulation of gene expression. This effect is more restricted compared to pan-BET inhibitors like JQ1.[7][12] For example, it has been shown to downregulate somatic-specific genes during cellular reprogramming and suppress the IRF4 transcriptional network in multiple myeloma.[11][13]



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Caption: **SGC-CBP30** competitively inhibits CBP/p300 bromodomain binding.

Quantitative Data

SGC-CBP30 exhibits high potency for the CBP and p300 bromodomains with excellent selectivity against other bromodomain families, particularly the BET family.

Table 1: Biochemical Activity of SGC-CBP30

Target	Assay Type	Value	Reference(s)
CBP	Kd (ITC)	21 nM	[4]
Kd (ITC)	26 nM	[14]	
IC50 (AlphaScreen)	69 nM	[4]	
IC50	21 nM	[15] [16]	
p300	Kd (ITC)	32 nM	[4]
Kd (ITC)	38 nM	[4]	
IC50	38 nM	[15] [16]	

Table 2: Selectivity Profile of SGC-CBP30

Target	Assay Type	Value	Selectivity vs. CBP (Kd 21 nM)	Reference(s)
BRD4(1)	Kd (ITC)	885 nM	~42-fold	[14]
BRD4(2)	-	-	>250-fold	[10]
BRD2, BRD3	DSF	Minimal ΔT_m	High	[17]
BRDT	DSF	No significant ΔT_m	High	[14]

Table 3: Cellular Activity of SGC-CBP30

Assay	Cell Line	Endpoint	Value	Reference(s)
NanoBRET	HEK293	CBP-H3.3 Engagement	EC50 = 0.28 μ M	[13]
FRAP	HeLa	CBP Bromodomain Displacement	Active at 1 μ M	[10]
p53 Reporter	RKO	Doxorubicin-induced p53	IC50 = 1.5 μ M	[16]
MYC Expression	AMO1	MYC Reduction	EC50 = 2.7 μ M	[16]
Viability	Multiple Myeloma	Growth Inhibition (GI50)	< 3 μ M in sensitive lines	[13]

Experimental Protocols

Detailed methodologies for key assays are provided below. These protocols are based on published literature and should be optimized for specific experimental conditions.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding, allowing for the determination of binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

- Instrumentation: VP-ITC microcalorimeter or similar.
- Materials:
 - Purified recombinant bromodomain protein (e.g., CBP, p300, BRD4(1)).
 - **SGC-CBP30** dissolved in a matched buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).
 - ITC Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl. Ensure the buffer for the protein and ligand are identical to minimize dilution heats.
- Protocol:

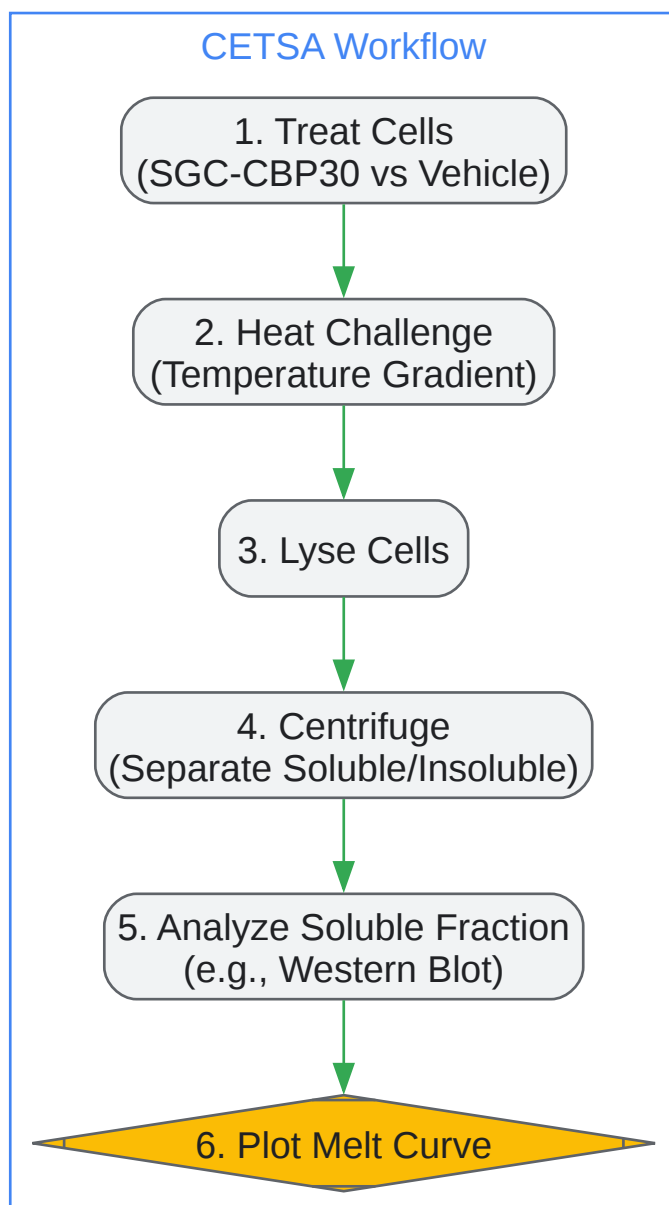
- Prepare the protein solution (e.g., 10-20 μM) in the ITC cell.
- Prepare the **SGC-CBP30** solution (e.g., 100-200 μM) in the injection syringe.
- Set the experimental temperature (e.g., 15-25°C).[14]
- Perform an initial injection of 2 μL , followed by a series of 25-35 injections of 8-10 μL each, with sufficient time between injections for the signal to return to baseline.[14]
- Measure the heat of dilution in a separate experiment by injecting the ligand into the buffer alone and subtract this from the experimental data.
- Analyze the integrated heat data by fitting to a suitable binding model (e.g., one-site binding) to determine K_d , n , and ΔH .

Cellular Thermal Shift Assay (CETSA®)

CETSA® assesses target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[18][19]

- Instrumentation: PCR thermocycler, Western blot equipment or mass spectrometer.
- Materials:
 - Intact cells of interest.
 - **SGC-CBP30** stock solution in DMSO.
 - Cell lysis buffer (containing protease and phosphatase inhibitors).
 - Antibody specific to the target protein (e.g., anti-CBP or anti-p300).
- Protocol (Melt Curve):
 - Treat intact cells with **SGC-CBP30** (e.g., 1-10 μM) or vehicle (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
 - Wash cells to remove excess compound and resuspend in a suitable buffer.

- Aliquot the cell suspension into PCR tubes.
- Heat the tubes to a range of different temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by a cooling step to room temperature.
- Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).
- Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.
- Analyze the amount of soluble target protein in the supernatant by Western blotting or other quantitative protein detection methods.
- Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the curve to higher temperatures indicates target stabilization by the compound.



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Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, high-throughput method for measuring binding interactions in a homogeneous format.^{[20][21]}

- Instrumentation: TR-FRET compatible plate reader.
- Materials:
 - Donor fluorophore-labeled component (e.g., Europium-labeled anti-tag antibody).
 - Acceptor fluorophore-labeled component (e.g., APC-labeled streptavidin).
 - Tagged recombinant bromodomain protein (e.g., His-tagged CBP).
 - Biotinylated acetylated peptide ligand (e.g., biotin-H4K5acK8acK12acK16ac).
 - **SGC-CBP30** serial dilutions.
 - Assay Buffer (e.g., 40 mM HEPES pH 7.0, 40 mM NaCl, 1 mM DTT, 0.1 mg/ml BSA).[13]
- Protocol:
 - Add assay buffer to the wells of a low-volume 384-well plate.
 - Add serial dilutions of **SGC-CBP30** or vehicle control.
 - Add the tagged bromodomain protein and the biotinylated peptide ligand.
 - Incubate to allow for inhibitor binding and protein-ligand interaction (e.g., 20 minutes at room temperature).
 - Add the donor (e.g., anti-His-Eu) and acceptor (e.g., Streptavidin-APC) reagents.
 - Incubate to allow for detection antibody/reagent binding (e.g., 60 minutes at room temperature, protected from light).
 - Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
 - Calculate the TR-FRET ratio (Acceptor/Donor) and plot against the inhibitor concentration to determine the IC50 value.

Conclusion

SGC-CBP30 is a well-characterized, potent, and selective chemical probe for the CBP/p300 bromodomains. Its development has provided the scientific community with an invaluable tool to investigate the specific functions of these epigenetic regulators. The detailed biochemical, cellular, and selectivity data, combined with the robust experimental protocols outlined in this guide, should enable researchers to confidently employ **SGC-CBP30** to further unravel the complex roles of CBP and p300 in biology and disease, and to explore the therapeutic potential of targeting these critical coactivators.

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